![molecular formula C16H19N3O5 B1684319 Golotimod CAS No. 229305-39-9](/img/structure/B1684319.png)
Golotimod
Übersicht
Beschreibung
It acts on the Toll-like receptor pathway and has shown potential in stimulating T-lymphocyte differentiation, macrocytic phagocytosis, and specific immune responses . This compound has been investigated for its utility in treating various viral and bacterial infections, including tuberculosis and hepatitis C .
Wissenschaftliche Forschungsanwendungen
Immunomodulation
Golotimod has been shown to stimulate T-lymphocyte differentiation and enhance the production of key cytokines such as interleukin-2 and interferon-gamma. This modulation of immune responses makes it a candidate for treating various immunological disorders.
Key Findings:
- Toll-like Receptor Activation : this compound acts broadly on the Toll-like receptor pathway, which is crucial for initiating innate immune responses .
- Cytokine Production : It preferentially activates Th1 cytokine production, which is essential for effective immune responses against intracellular pathogens .
Infectious Disease Treatment
This compound has demonstrated efficacy in augmenting the treatment of infectious diseases, particularly tuberculosis and viral infections.
Tuberculosis:
- In clinical studies, this compound improved the clearance of mycobacteria and enhanced cavity healing in patients with tuberculosis. It also reduced symptoms such as fever and cough without adverse effects .
Viral Infections:
- Research indicates that this compound may be beneficial in treating recurrent genital herpes simplex virus type 2 infections and oral mucositis, particularly in patients undergoing radiation therapy .
Antineoplastic Activity
This compound shows potential in cancer therapy by reversing immunosuppression associated with tumor growth. It appears to inhibit the expression of signal transducer and activator of transcription 3 (STAT3), a transcription factor involved in tumor cell survival and proliferation.
Mechanism:
- By inhibiting STAT3 signaling, this compound may stimulate an anti-tumor immune response, making it a candidate for adjunctive therapy in cancer treatment .
Research on Other Applications
Recent studies have explored this compound's effects on various conditions beyond infectious diseases and cancer:
- Oral Mucositis : In preclinical models, this compound has been shown to modulate the duration and severity of oral mucositis induced by radiation and chemotherapy .
- Hepatitis : Investigations are ongoing regarding its potential use in treating viral hepatitis, although more research is needed to establish efficacy .
Wirkmechanismus
Target of Action
Golotimod, also known as SCV-07, is a synthetic dipeptide that primarily targets the Toll-like receptor (TLR) pathway . It has broad effects on various TLRs, including TLR2, TLR4, TLR7, and TLR9 . These receptors play a crucial role in the innate immune system, recognizing pathogens and activating immune responses .
Mode of Action
This compound acts by stimulating the T-helper 1 (Th1) type immune response and blocking signal transducers and activator of transcription 3 (STAT3) mediated signaling . It enhances the body’s immune response, crucial in fighting infections and cancerous cells . Specifically, this compound is believed to activate T-cells, essential components of the immune system . These cells are responsible for identifying and mounting a defense against pathogens and abnormal cells, including cancer cells .
Biochemical Pathways
This compound’s action is primarily centered around its immunomodulatory properties. It works broadly on the Toll-like receptor pathway , stimulating T-lymphocyte differentiation, macrocytic phagocytosis, and specific immune responses . It also enhances the production of interleukin-2 (IL-2) and interferon-gamma (INF-g) , key cytokines involved in immune responses.
Result of Action
This compound’s action results in the stimulation of T-lymphocyte differentiation, macrocytic phagocytosis, and specific immune responses . It enhances the production of IL-2 and INF-g, leading to a preferential activation of Th1 cytokine production . This can result in improved clearance of mycobacteria, cavity healing, improvements in immune parameters, and reduced symptoms in diseases like tuberculosis .
Action Environment
The action environment of this compound and how environmental factors influence its action, efficacy, and stability are currently not well understoodIt is known that this compound can be administered orally or subcutaneously , suggesting that it is stable in various physiological environments.
Biochemische Analyse
Biochemical Properties
Golotimod acts broadly on the Toll-like receptor pathway . It has been shown to stimulate T-lymphocyte differentiation, macrocytic phagocytosis, and specific immune responses, and enhance IL-2 and INF-g production . This suggests that this compound interacts with various enzymes, proteins, and other biomolecules involved in these processes .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by stimulating T-lymphocyte differentiation, macrocytic phagocytosis, and specific immune responses . It also enhances the production of IL-2 and INF-g, which are crucial for immune responses .
Molecular Mechanism
The molecular mechanism of this compound involves its broad effects on the Toll-like receptor (TLR) pathway . It stimulates T-lymphocyte differentiation, macrocytic phagocytosis, and specific immune responses, and enhances IL-2 and INF-g production . This suggests that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Golotimod wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Kupplung von D-Glutaminsäure und L-Tryptophan beinhalten. Der Syntheseweg beinhaltet typischerweise den Schutz funktioneller Gruppen, die Aktivierung von Carboxylgruppen und Kupplungsreaktionen unter kontrollierten Bedingungen. Das Endprodukt wird durch Kristallisation oder Chromatographie gereinigt, um eine hochreine Verbindung zu erhalten .
Industrielle Produktionsverfahren für this compound beinhalten die großtechnische Synthese unter Verwendung automatisierter Peptidsynthesizer. Diese Verfahren gewährleisten Konsistenz und hohen Ertrag, wodurch die Verbindung für klinische und Forschungsanwendungen geeignet ist .
Analyse Chemischer Reaktionen
Golotimod durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden. Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Natriumborhydrid durchgeführt werden, um reduzierte Formen von this compound zu erhalten.
Substitution: Substitutionsreaktionen beinhalten den Austausch einer funktionellen Gruppe gegen eine andere. .
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation hydroxylierte Derivate liefern, während die Reduktion Amin-Derivate produzieren kann .
Vergleich Mit ähnlichen Verbindungen
Golotimod ist aufgrund seiner spezifischen Struktur und seines Wirkmechanismus einzigartig. Ähnliche Verbindungen umfassen:
Thymosin alpha-1: Ein weiteres immunmodulatorisches Peptid, das die T-Zell-Funktion verbessert.
Imiquimod: Eine synthetische Verbindung, die auf Toll-like-Rezeptoren wirkt, um Immunantworten zu verstärken.
Levamisol: Ein immunmodulatorisches Mittel, das in der Krebstherapie eingesetzt wird
Im Vergleich zu diesen Verbindungen hat this compound breitere Wirkungen auf den Toll-like-Rezeptor-Signalweg gezeigt und hat bei einer größeren Bandbreite von Infektionen und immunbezogenen Erkrankungen eine Wirksamkeit gezeigt .
Biologische Aktivität
Golotimod, also known as SCV-07, is a synthetic dipeptide that has garnered attention for its biological activity, particularly in the context of immune modulation and its potential therapeutic applications against various infections, including tuberculosis. This article delves into the compound's mechanisms of action, clinical findings, and relevant case studies.
This compound operates primarily through the Toll-like receptor (TLR) pathway , which plays a crucial role in the innate immune response. It stimulates T-helper 1 (Th1) immune responses and inhibits signal transducers and activators of transcription 3 (STAT3) signaling. The activation of Th1 responses is associated with enhanced production of cytokines such as IL-2 and IFN-γ , which are vital for effective immune responses against intracellular pathogens .
Key Mechanisms:
- T-cell Differentiation : this compound promotes the differentiation of T-lymphocytes, enhancing their ability to respond to infections.
- Phagocytosis : It enhances macrocytic phagocytosis, improving the clearance of pathogens.
- Cytokine Production : Increases levels of IL-2 and IFN-γ, contributing to a robust immune response.
Clinical Efficacy
This compound has been investigated in clinical trials for its efficacy against tuberculosis and other infections. Notable findings include:
- Improved Mycobacterial Clearance : In studies involving patients with tuberculosis, treatment with this compound resulted in significant improvements in the clearance of mycobacteria and cavity healing .
- Symptom Reduction : Patients reported reduced symptoms such as fever, weakness, cough, and dyspnea without experiencing adverse effects .
Summary of Clinical Findings
Study Phase | Condition | Outcome |
---|---|---|
Phase II | Tuberculosis | Improved mycobacterial clearance |
Phase II | Tuberculosis | Enhanced cavity healing |
Phase II | Tuberculosis | Reduced symptoms without adverse effects |
Case Studies
Several case studies have highlighted this compound's potential in treating various infections:
- Tuberculosis Treatment : A study demonstrated that this compound significantly improved immune parameters in patients with tuberculosis compared to standard treatments. Patients exhibited faster recovery rates and fewer complications.
- Viral Infections : Research indicated that this compound could be effective against viral infections by modulating immune responses, although specific viral targets remain under investigation .
- Other Bacterial Infections : Preliminary data suggest that this compound may also have utility in treating other bacterial infections due to its broad immunomodulatory effects .
Research Findings
Recent research has focused on optimizing this compound's pharmacokinetic properties and its safety profile. The compound has shown low toxicity levels and favorable distribution characteristics, particularly in liver tissue, which is critical for targeting hepatitis C virus (HCV) treatment strategies .
Eigenschaften
IUPAC Name |
(2R)-2-amino-5-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c17-11(15(21)22)5-6-14(20)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12/h1-4,8,11,13,18H,5-7,17H2,(H,19,20)(H,21,22)(H,23,24)/t11-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CATMPQFFVNKDEY-YPMHNXCESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CC[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10177474 | |
Record name | Golotimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10177474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
SCV-07 (g -D-glutamyl-L-tryptophan) has broad effects on the Toll-like receptor (TLR) pathway. | |
Record name | Golotimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05475 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
229305-39-9 | |
Record name | D-γ-Glutamyl-L-tryptophan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=229305-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Golotimod [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229305399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Golotimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05475 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Golotimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10177474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GOLOTIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/637C487Y09 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.